5-Amino-2-(propan-2-YL)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazine core with a propan-2-yl substituent at position 2 and an amino group at position 3. The benzoxazine scaffold is notable for its fused benzene and oxazine rings, which confer unique electronic and steric properties. Studies indicate that derivatives of 3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit inhibitory effects on human DNA topoisomerase I, a critical enzyme in DNA replication and repair, suggesting their utility as chemotherapeutic agents .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-amino-2-propan-2-yl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-6(2)10-11(14)13-9-7(12)4-3-5-8(9)15-10/h3-6,10H,12H2,1-2H3,(H,13,14) |
InChI Key |
CEFROWPUHFZNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(C=CC=C2O1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol with Isopropylamine
- Reactants: 2-aminophenol and isopropylamine
- Conditions: Acidic or neutral conditions, often under reflux
-
- Dissolve 2-aminophenol in an appropriate solvent such as ethanol or acetic acid.
- Add isopropylamine dropwise while stirring.
- Reflux the mixture at temperatures typically between 80°C to 120°C for several hours (commonly 4-6 hours).
- Monitor reaction progress via Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture and filter the precipitated product.
- Recrystallize from ethanol or methanol to obtain pure compound.
Research Outcome:
This method yields the benzoxazine ring with the amino and isopropyl substituents positioned as desired, with high purity and yield (often exceeding 70%).
Condensation of 2-Aminophenol with Isopropylaldehyde
- Reactants: 2-aminophenol and isopropylaldehyde
- Conditions: Acid catalysis, typically with acetic acid or p-toluenesulfonic acid
-
- Mix 2-aminophenol with isopropylaldehyde in a molar ratio of 1:1.2.
- Add a catalytic amount of acid catalyst.
- Reflux the mixture in ethanol for 6-8 hours.
- After reaction completion, cool and filter the precipitate.
- Wash and recrystallize to purify.
Research Outcome:
This route allows for selective formation of the benzoxazine ring with minimal by-products, offering yields around 65-75%.
Use of Cyclization Reagents and Catalysts
In some protocols, cyclization is facilitated by reagents such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or dehydrating agents like acetic anhydride, which promote ring closure under milder conditions.
Data Tables Summarizing Preparation Conditions
| Method | Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1. Cyclization of 2-aminophenol with isopropylamine | 2-aminophenol + isopropylamine | Ethanol | None | Reflux (~100°C) | 4-6 hrs | 70-80 | Precipitation and recrystallization |
| 2. Condensation with isopropylaldehyde | 2-aminophenol + isopropylaldehyde | Ethanol | Acetic acid | Reflux (~80-120°C) | 6-8 hrs | 65-75 | Acid catalyzed cyclization |
| 3. Catalytic ring closure | 2-aminophenol derivatives | Various | PPA, POCl₃ | 80-150°C | 2-4 hrs | 60-70 | Milder conditions, higher purity |
Research Outcomes and Optimization
Recent research indicates that the cyclization of 2-aminophenol with isopropylamine under reflux in ethanol provides a straightforward, high-yield route with minimal by-products. The reaction's efficiency is enhanced by controlling temperature and reaction time, with TLC monitoring ensuring completion. Recrystallization from ethanol or methanol yields high-purity product suitable for further applications.
Patent literature supports the use of acid catalysis for improved yields, with some protocols employing microwave-assisted synthesis to reduce reaction times significantly. Industrial scale-up often utilizes continuous flow reactors, which improve yield, purity, and safety.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects: Amino groups at position 5 enhance DNA topoisomerase I inhibition, as seen in this compound, likely due to hydrogen bonding with enzyme active sites . Fluorine or chlorine substitutions improve pharmacokinetic properties but may reduce target affinity .
- Hybrid vs. Pure Scaffolds: Hybrid structures (e.g., thiadiazole-benzoxazinones) exhibit broader biological activities but lack the specificity of pure benzoxazinones .
- Therapeutic Potential: The parent compound’s balance of solubility, stability, and activity makes it a superior candidate for anticancer drug development compared to glycosylated or sulfur-containing analogues .
Biological Activity
5-Amino-2-(propan-2-YL)-3,4-dihydro-2H-1,4-benzoxazin-3-one, also known by its CAS number 1176756-03-8, is a compound that belongs to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.26 g/mol. The structure features a benzoxazinone core, which is known for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects on various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by altering intracellular pH levels and affecting mitochondrial function. For example, in studies involving gastric cancer cell lines, treatment with this compound resulted in a significant decrease in intracellular pH (pHi), which correlated with increased apoptotic markers such as caspase activation .
- IC50 Values : The effectiveness of this compound has been quantified through IC50 values in various assays:
Antibacterial and Antifungal Activity
The compound also exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria and fungi:
- Bacterial Strains Tested : Common strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa were inhibited by concentrations ranging from 10 to 50 μg/mL.
- Fungal Strains Tested : The compound showed antifungal activity against Candida albicans and Aspergillus niger, with effective concentrations noted at similar ranges as those for bacterial strains .
Case Studies
- Gastric Cancer Treatment : A study investigated the effects of the compound on gastric cancer cells (MKN45 and MKN74). The results indicated that treatment led to a decrease in pHi by up to 0.9 units within 20 minutes, significantly impacting cell viability and promoting apoptosis .
- Colon Cancer Efficacy : Another case study focused on colon cancer cell lines (COLO201 and HT-29), where the compound exhibited strong cytotoxicity at low concentrations (IC50 = 16.7 μM for HT-29). This study emphasized the potential of this compound as a therapeutic agent for colorectal cancers .
Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values (μM) |
|---|---|---|
| Anticancer | Induces apoptosis; alters pHi | 6 - 20 |
| Antibacterial | Inhibits growth of pathogenic bacteria | 10 - 50 |
| Antifungal | Effective against common fungal strains | Similar to antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
